Heptafluorobutanoyl bromide

Descripción general

Descripción

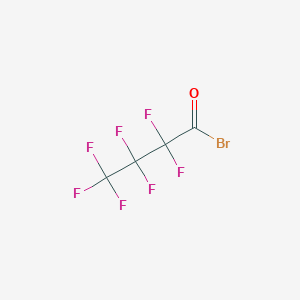

Heptafluorobutanoyl bromide is a chemical compound with the molecular formula C4BrF7O . It is a type of perfluorocarbon, which are compounds consisting of carbon and fluorine atoms. Perfluorocarbons are known for their high oxygen dissolving capacity, hydrophobic and lipophobic character, and extreme inertness .

Molecular Structure Analysis

The molecular structure of Heptafluorobutanoyl bromide is determined by its molecular formula, C4BrF7O . The exact spatial arrangement of these atoms would depend on the specific bonds and angles between the atoms, which can be visualized using molecular modeling software .Chemical Reactions Analysis

Heptafluorobutanoyl bromide, as an alkyl halide, can undergo both substitution and elimination reactions . The specific reactions would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

The physical and chemical properties of Heptafluorobutanoyl bromide would be determined by its molecular structure . These properties could include its melting point, boiling point, density, and solubility, among others.Aplicaciones Científicas De Investigación

Oxygen Extraction from Oxides and Silicates

Heptafluorobutanoyl bromide, through its related compound bromine pentafluoride, has been utilized in a technique developed for the quantitative liberation of oxygen from oxides and silicates. This application is crucial for isotopic analysis in geosciences, providing a method that offers consistently better oxygen yields compared to traditional techniques, thereby reducing systematic errors in isotopic composition. The ease of handling and the ability to react with minerals that do not completely react with fluorine make this application particularly advantageous (Clayton & Mayeda, 1963).

Environmental Monitoring

In environmental monitoring, heptafluorobutanoyl bromide-related compounds have been used in the determination of perfluorinated compounds (PFCs) in wastewater and river water samples. This involves the use of mixed hemimicelle-based solid-phase extraction before liquid chromatography-electrospray tandem mass spectrometry detection. Such methodologies are critical for the pre-concentration and quantitative analysis of PFCs in environmental water samples, highlighting the importance of heptafluorobutanoyl bromide derivatives in environmental chemistry and pollution monitoring (Zhao et al., 2007).

Photocatalytic Degradation Studies

The compound has also found application in the field of photocatalytic degradation studies. Specifically, the degradation of heptafluorobutanoic acid, a related compound, in acidic aqueous solutions in the presence of titanium dioxide under UV light, was investigated. This research is significant for environmental remediation, as it explores the degradation pathways of perfluorocarboxylic acids, offering insights into the removal of persistent organic pollutants from water bodies (Dillert, Bahnemann, & Hidaka, 2007).

Material Science and Thermal Analysis

Heptafluorobutanoyl bromide and its derivatives have been investigated in material science, particularly in the study of low-temperature heat capacities of related fluorinated compounds. Such studies are essential for understanding the thermodynamic properties of fluorinated materials, which are widely used in various industrial applications due to their unique thermal and chemical stability (Varushchenko, Druzhinina, & Sorkin, 1997).

Analytical Chemistry

Furthermore, heptafluorobutanoyl bromide has been utilized in analytical chemistry for selective detection of volatile organic compounds (VOCs). This involves the use of polysiloxanes containing heptafluorobutanoyl derivatives as sensitive layers in thickness shear mode resonators (TSMRs), demonstrating the compound's significance in enhancing selectivity and sensitivity in VOC detection (Hierlemann et al., 1997).

Direcciones Futuras

The future directions for research on Heptafluorobutanoyl bromide could involve its potential applications in various fields. For example, perfluorocarbons have been studied for their potential use in oxygen delivery . Additionally, wide-bandgap perovskite solar cells, which can be made using halide perovskites, have been highlighted as an area of future research .

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYLUIOQPJDGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379261 | |

| Record name | heptafluorobutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptafluorobutanoyl bromide | |

CAS RN |

375-13-3 | |

| Record name | heptafluorobutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

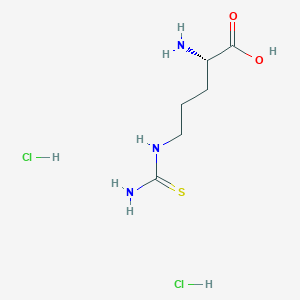

![(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1598073.png)